6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione
Overview
Description
6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione is a fluorinated beta-diketone compound with the molecular formula C10H11F7O2. It is known for its high thermal stability and unique chemical properties, making it valuable in various scientific and industrial applications .
Mechanism of Action
Target of Action
It has been used as a co-inducer in the production of human γ interferon (huifn-γ) , suggesting that it may interact with the cellular machinery involved in interferon production.
Mode of Action
As a co-inducer in the production of huifn-γ, it likely influences the cellular processes that regulate the production of this cytokine .
Biochemical Pathways
The compound has been used as a beta-diketone chelating agent in the extraction of supercritical carbon dioxide . This suggests that it may interact with metal ions, potentially influencing biochemical pathways that involve these ions.
Result of Action
Its use as a co-inducer in the production of huifn-γ suggests that it may enhance the production of this cytokine, potentially influencing immune responses .
Biochemical Analysis
Biochemical Properties
It has been used as a co-inducer in the production of human γ interferon (HuIFN-γ) This suggests that it may interact with enzymes, proteins, and other biomolecules involved in the interferon signaling pathway
Cellular Effects
Given its role as a co-inducer in the production of HuIFN-γ , it may influence cell function by modulating interferon signaling pathways Interferons are involved in various cellular processes, including immune response, cell growth, and gene expression Therefore, this compound could potentially impact these processes
Molecular Mechanism
It is known to act as a co-inducer in the production of HuIFN-γ , suggesting that it may interact with biomolecules involved in the interferon signaling pathway These interactions could potentially involve binding to specific proteins, leading to enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: This can be achieved through fluorination reactions using reagents such as elemental fluorine or fluorinating agents like sulfur tetrafluoride under controlled conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes, where the reaction conditions are optimized for high yield and purity. The use of supercritical carbon dioxide as a solvent has been explored to enhance the efficiency of the extraction and purification processes .
Chemical Reactions Analysis
Types of Reactions: 6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.
Reduction: Reduction reactions can convert the diketone to fluorinated alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products:
Oxidation: Fluorinated carboxylic acids.
Reduction: Fluorinated alcohols.
Substitution: Various substituted fluorinated compounds.
Scientific Research Applications
6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione has several scientific research applications:
Comparison with Similar Compounds
- Hexafluoroacetylacetone
- 2,2,6,6-Tetramethyl-3,5-heptanedione
- 4,4,4-Trifluoro-1-phenyl-1,3-butanedione
- 2-Thenoyltrifluoroacetone
- 1,1,1,2,2,3,3,7,7,8,8,9,9,9-Tetradecafluoro-4,6-nonanedione
- 1,1,1-Trifluoro-2,4-pentanedione
Uniqueness: 6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyloctane-3,5-dione stands out due to its high degree of fluorination, which imparts exceptional thermal stability and unique chemical reactivity. This makes it particularly useful in applications requiring high-performance materials and specialized chemical processes .
Properties
IUPAC Name |
6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F7O2/c1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNZLBOJCWQLGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3066215 | |
Record name | (Heptafluorobutanoyl)pivaloylmethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3066215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17587-22-3 | |
Record name | 6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyl-3,5-octanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17587-22-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyl-3,5-octanedione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017587223 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Octanedione, 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (Heptafluorobutanoyl)pivaloylmethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3066215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.763 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does FOD interact with metal ions, and what are the implications?
A1: FOD acts as a chelating agent for various metal ions, including lanthanides, actinides, and transition metals [, , ]. This chelation process involves the formation of stable metal complexes, making it useful for applications like metal extraction and luminescence studies [, , ]. For example, FOD has been successfully used to extract copper from aqueous solutions using supercritical carbon dioxide [].
Q2: Can you provide information about the structural characteristics of FOD, like its molecular formula and weight?
A2: The molecular formula for FOD is C10H11F7O2. Its molecular weight is 292.18 g/mol.
Q3: Are there any spectroscopic techniques used to characterize FOD and its complexes?
A3: Yes, researchers commonly use Nuclear Magnetic Resonance (NMR) and luminescence spectroscopy to characterize FOD and its complexes. For instance, 1H NMR spectroscopy was employed to study the interaction of FOD with S-methyldibenzothiophenium ion, revealing methylation of the FOD anion []. Luminescence studies on Europium (Eu) complexes with FOD provided insights into adduct formation with phosphine oxides [].
Q4: What are the applications of FOD in supercritical fluid extraction (SFE)?
A4: FOD plays a crucial role in SFE by enhancing the solubility and extractability of metal ions in supercritical carbon dioxide. This technique is particularly valuable for separating lanthanides and actinides from solid matrices, offering potential applications in environmental remediation and nuclear waste treatment [].
Q5: Does the structure of the β-diketone, like FOD, influence its interaction with metal ions?
A5: Yes, the structure of the β-diketone significantly impacts its coordination chemistry with metal ions []. Studies using FOD and other diketonates with silver(I) demonstrate that the asymmetric nature of the diketonate anion affects both the local coordination environment around the metal center and the long-range order in the resulting complexes [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.